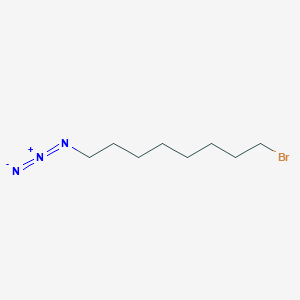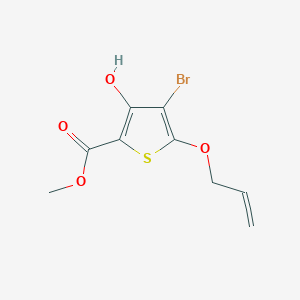
2-Amino-2-(4,4-dimethylcyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4,4-dimethylcyclohexyl)acetamide is an organic compound with a unique structure that includes a cyclohexyl ring substituted with two methyl groups and an aminoacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4,4-dimethylcyclohexyl)acetamide typically involves the reaction of 4,4-dimethylcyclohexanone with ammonia or an amine source under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminoacetamide. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(4,4-dimethylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amino group or the cyclohexyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(4,4-dimethylcyclohexyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4,4-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the cyclohexyl ring provides a hydrophobic environment that can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(4,4-dimethylcyclohexyl)acetic acid
- 2-Amino-2-(4,4-dimethylcyclohexyl)ethanol
- 2-Amino-2-(4,4-dimethylcyclohexyl)propanoic acid
Uniqueness
2-Amino-2-(4,4-dimethylcyclohexyl)acetamide is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the aminoacetamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
2-amino-2-(4,4-dimethylcyclohexyl)acetamide |
InChI |
InChI=1S/C10H20N2O/c1-10(2)5-3-7(4-6-10)8(11)9(12)13/h7-8H,3-6,11H2,1-2H3,(H2,12,13) |
Clave InChI |
GOBRPEJQMYVEBW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C(C(=O)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B12078965.png)

![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)
amine](/img/structure/B12078986.png)
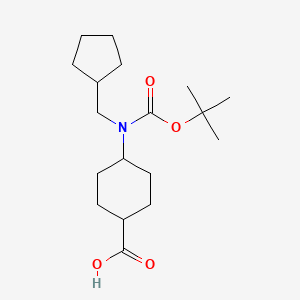


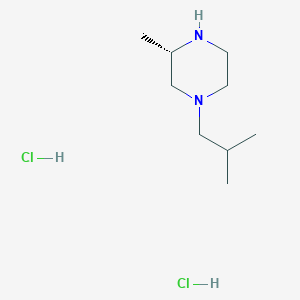

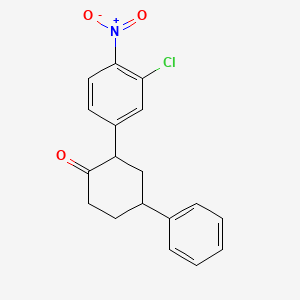
![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)
